

Omzotirome's Long-Term Efficacy in Chronic Disease: A Comparative Analysis

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Compound of Interest

Compound Name: Omzotirome

Cat. No.: B1263094

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An in-depth comparison of **Omzotirome** against current standards of care for cardiometabolic-based chronic diseases, supported by available clinical data and detailed experimental insights.

Omzotirome (formerly TRC150094) is an investigational thyromimetic drug that acts as a selective thyroid hormone receptor-beta (TR β) agonist. It is being developed for the management of cardiometabolic-based chronic diseases (CMBCD), including type 2 diabetes, dyslipidemia, and hypertension. This guide provides a comparative analysis of **Omzotirome**'s efficacy, based on available clinical trial data, against established treatments such as statins, SGLT2 inhibitors, GLP-1 receptor agonists, and metformin.

Quantitative Data Comparison

The following tables summarize the efficacy of **Omzotirome** based on a 24-week Phase 2 clinical trial, alongside long-term efficacy data from major clinical trials of its comparators. It is important to note the difference in study durations when comparing these results.

Table 1: Effects on Glycemic Control

Drug Class	Drug(s)	Key Trial(s)	Treatment Duration	Change in HbA1c (%)	Change in Fasting Plasma Glucose (mg/dL)
TR β Agonist	Omzotirome (25mg & 50mg)	Phase 2 (CTRI/2013/03/003444)	24 Weeks	Not Reported	-13.9 to -21.7[1][2]
SGLT2 Inhibitors	Empagliflozin	EMPA-REG OUTCOME	3.1 Years (Median)	-0.54 to -0.60	Not Reported
GLP-1 RAs	Liraglutide	LEADER	3.8 Years	-0.40 (vs. placebo)	Not Reported
Biguanides	Metformin	DPP/DPPOS	15 Years	Reduced incidence of T2D by 31%	Not Reported

Table 2: Effects on Lipid Profile

Drug Class	Drug(s)	Key Trial(s)	Treatment Duration	Change in LDL-C (%)	Change in non-HDL-C (mg/dL)	Change in Triglycerides (%)
TR β Agonist	Omzotirome (50mg)	Phase 2 (CTRI/2013/03/003444)	24 Weeks	Not Reported	-6.8[1][2]	Favorable Trend[3]
Statins	Atorvastatin (10mg)	ASCOT-LLA	3.3 Years	-29	Not Reported	Not Reported
Statins	Pravastatin (40mg)	WOSCOPS	4.9 Years	-26	Not Reported	Not Reported
GLP-1 RAs	Liraglutide	LEADER	3.8 Years	-3.0 (vs. placebo)	Not Reported	Not Reported

Table 3: Effects on Cardiovascular and Other Parameters

Drug Class	Drug(s)	Key Trial(s)	Treatment Duration	Change in Mean Arterial Pressure (mmHg)	Major Adverse Cardiovascular Events (MACE) Reduction	Weight Change
TRβ Agonist	Omzotirome (25mg & 75mg)	Phase 2 (CTRI/2013/03/003444)	24 Weeks	-3.1 to -4.2[1][2]	Not Assessed	Weight Neutral[1]
SGLT2 Inhibitors	Empagliflozin	EMPA-REG OUTCOME	3.1 Years (Median)	Not Reported	14%	-2.26 kg (vs. placebo)
GLP-1 RAs	Liraglutide	LEADER	3.8 Years	-1.2 (Systolic)	13%	-2.3 kg (vs. placebo)
Biguanides	Metformin	DPP/DPP OS	15 Years	Not Reported	No significant reduction	Maintained ~2.0 kg loss

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for interpreting the comparative data.

Omzotirome (TRC150094) Phase 2 Trial (CTRI/2013/03/003444)

- Study Design: A 24-week, randomized, multicenter, double-blind, placebo-controlled, parallel-group study.[1][2]

- Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.
[1][2]
- Intervention: Subjects were randomly assigned to receive one of three doses of **Omzotirome** (25, 50, or 75 mg) or a placebo once daily for 24 weeks, in addition to their standard care.[1][2]
- Primary Efficacy Endpoints: Change from baseline in Fasting Plasma Glucose (FPG) and fasting insulin.[4]
- Secondary Efficacy Endpoints: Changes in Mean Arterial Pressure (MAP), Apolipoprotein B (ApoB), and other lipid parameters.[1][2]
- Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.[1][2]

Atorvastatin (ASCOT-LLA Trial)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 10,305 hypertensive patients with at least three other cardiovascular risk factors.
- Intervention: Participants were assigned to receive either 10 mg of atorvastatin daily or a placebo.
- Primary Endpoint: The first occurrence of a nonfatal myocardial infarction or fatal coronary heart disease.
- Follow-up: Median duration of 3.3 years.

Empagliflozin (EMPA-REG OUTCOME Trial)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.

- Intervention: Patients were randomized to receive 10 mg or 25 mg of empagliflozin or placebo once daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
- Follow-up: Median duration of 3.1 years.

Liraglutide (LEADER Trial)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.
- Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
- Follow-up: 3.8 years.

Metformin (Diabetes Prevention Program/Diabetes Prevention Program Outcomes Study - DPP/DPPOS)

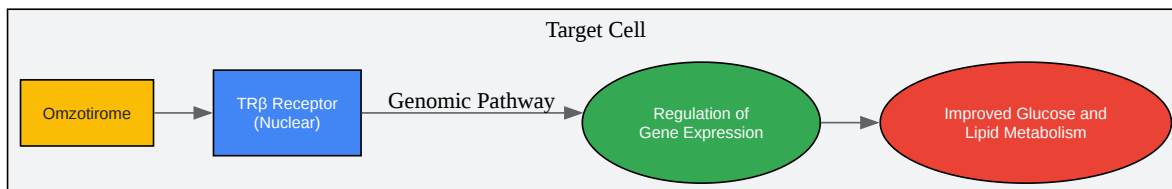
- Study Design: A randomized, placebo-controlled trial (DPP) followed by a long-term observational follow-up study (DPPOS).
- Participants: 3,234 individuals with prediabetes.
- Intervention: Participants were randomized to metformin (850 mg twice daily), an intensive lifestyle intervention, or placebo.
- Primary Endpoint: The development of type 2 diabetes. Long-term cardiovascular outcomes were assessed in DPPOS.
- Follow-up: 15 years for the DPPOS.

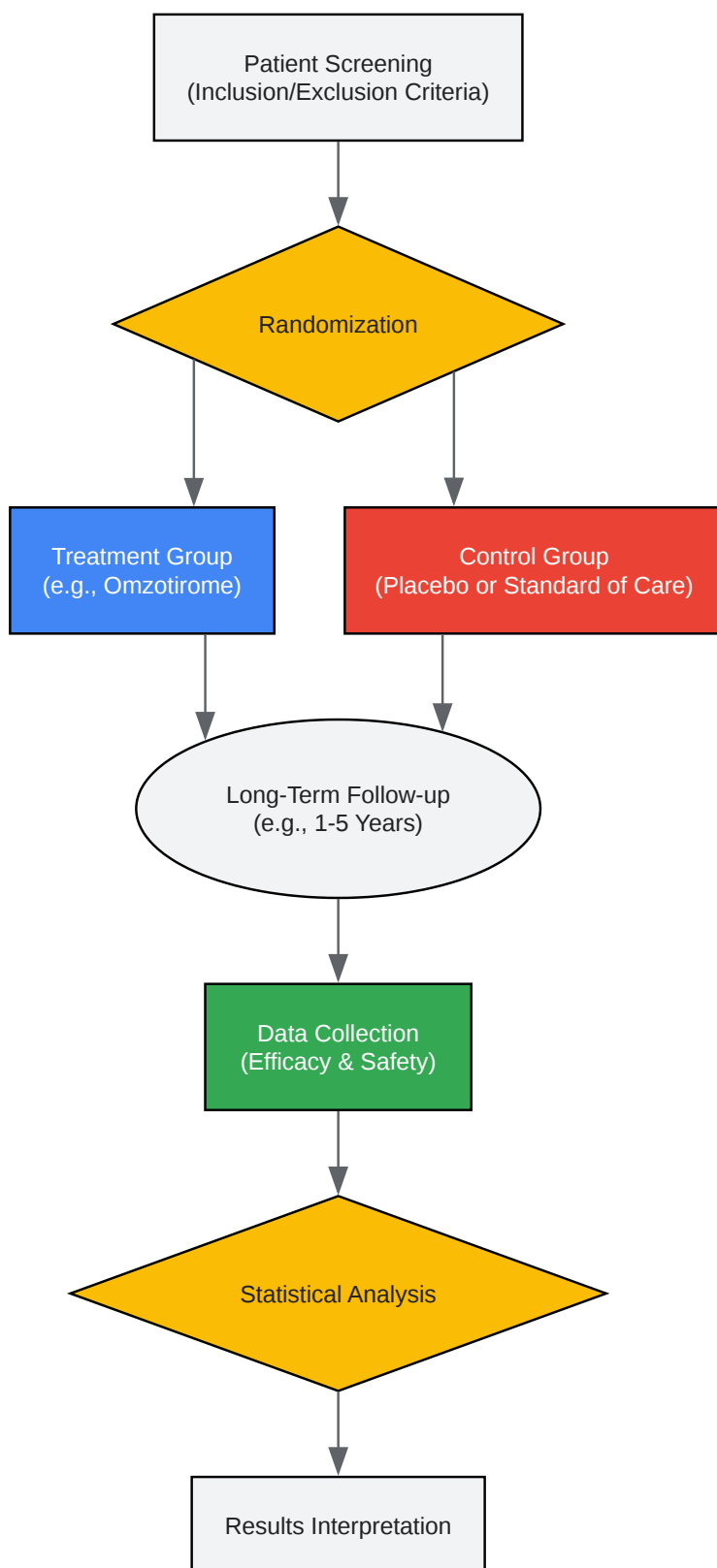
Signaling Pathways and Experimental Workflows

The therapeutic effects of **Omzotirome** and its comparators are mediated through distinct signaling pathways.

Omzotirome and Thyroid Hormone Receptor Signaling

Omzotirome is a TR β selective agonist. Thyroid hormone signaling involves both genomic and non-genomic pathways. The genomic pathway involves the binding of the hormone to nuclear receptors, leading to the regulation of gene expression. Non-genomic pathways are initiated at the plasma membrane and can involve the activation of kinases such as PI3K/Akt and MAPK/ERK.





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References

- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 4. dovepress.com [dovepress.com]
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Phone: (601) 213-4426

Email: info@benchchem.com